1H and 13C NMR chemical shifts of 6-Carbethoxy-2,2,6-trimethylcyclohexanone
1H and 13C NMR chemical shifts of 6-Carbethoxy-2,2,6-trimethylcyclohexanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Carbethoxy-2,2,6-trimethylcyclohexanone. As a chiral ketone with a fully substituted quaternary stereocenter, this molecule presents a rich and illustrative case for advanced NMR spectral interpretation. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation of complex small molecules. We will delve into the theoretical basis for the predicted chemical shifts, paying special attention to the influence of the carbonyl group, the stereogenic center, and the resulting diastereotopicity observed in the spectrum. Furthermore, this guide furnishes a robust, self-validating experimental protocol for the acquisition of high-quality NMR data for this and structurally related compounds.
Structural and Stereochemical Analysis
6-Carbethoxy-2,2,6-trimethylcyclohexanone, also known as ethyl 2,2,6-trimethyl-6-oxocyclohexane-1-carboxylate, possesses a unique set of structural features that directly influence its NMR spectra. The cyclohexane ring contains two quaternary centers: one at the C2 position bearing two methyl groups, and a stereocenter at the C6 position bearing both a methyl and a carbethoxy group.
The presence of the chiral center at C6 renders the molecule asymmetric. This asymmetry is fundamentally important as it makes the geminal methyl groups at the C2 position, as well as the pairs of protons on the C3, C4, and C5 methylene groups, chemically non-equivalent. Such protons are termed diastereotopic and are expected to have distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.[1][2] Understanding this principle is crucial for the correct assignment of the proton signals.
Caption: Molecular structure and key features of the target analyte.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule is predicted to be complex due to the overlapping signals of the methylene protons and the diastereotopicity induced by the C6 stereocenter. The chemical shifts are influenced by several factors, including inductive effects from the carbonyl and ester oxygen atoms, and the anisotropic effect of the C=O bond, which generally deshields nearby protons.[3] Protons α to the carbonyl (at C5) are expected to be the most downfield of the ring methylene protons.
Table 1: Predicted ¹H NMR Data for 6-Carbethoxy-2,2,6-trimethylcyclohexanone (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ (C6-Methyl) | ~ 1.15 | s | 3H | Singlet due to attachment to quaternary C6. Shift is typical for a methyl group on a chiral center adjacent to a carbonyl. |
| CH₃ (C2-gem-Me) | ~ 1.05 | s | 3H | Diastereotopic methyl group. Expected to be a sharp singlet. |
| CH₃ (C2-gem-Me) | ~ 0.95 | s | 3H | Diastereotopic methyl group, chemically non-equivalent to the other C2-methyl, likely appearing at a slightly different shift. |
| CH₂ (Ester) | ~ 4.10 | q | 2H | Quartet due to coupling with the ester's methyl protons. Deshielded by the adjacent oxygen atom. |
| CH₃ (Ester) | ~ 1.25 | t | 3H | Triplet due to coupling with the ester's methylene protons. |
| CH₂ (Ring C3, C4, C5) | ~ 1.60 - 2.50 | m | 6H | Complex, overlapping multiplets. Protons on each CH₂ are diastereotopic, leading to distinct signals and complex splitting (AB quartets further split by vicinal protons). The C5 protons are expected at the downfield end (~2.3-2.5 ppm) due to proximity to the carbonyl group. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Each unique carbon atom will give rise to a single peak. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbons of the ketone and ester are the most deshielded and will appear significantly downfield.
Table 2: Predicted ¹³C NMR Data for 6-Carbethoxy-2,2,6-trimethylcyclohexanone (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone, C1) | ~ 215 | Typical chemical shift for a cyclohexanone carbonyl carbon.[4] |
| C=O (Ester) | ~ 174 | Characteristic shift for an ester carbonyl carbon. |
| C6 (Quaternary) | ~ 55 | Quaternary carbon attached to a carbonyl, a methyl, and a carbethoxy group. |
| C2 (Quaternary) | ~ 45 | Quaternary carbon bearing two methyl groups. |
| O-CH₂ (Ester) | ~ 61 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| CH₂ (Ring C5) | ~ 38 | Alpha-carbon to the ketone. |
| CH₂ (Ring C3, C4) | ~ 25 - 35 | Ring methylene carbons. Specific assignment requires 2D NMR techniques. |
| CH₃ (C6-Methyl) | ~ 22 | Methyl group on the chiral center. |
| CH₃ (C2-gem-Me) | ~ 26 | Diastereotopic methyl groups at C2. |
| CH₃ (C2-gem-Me) | ~ 24 | Diastereotopic methyl groups at C2. |
| O-CH₂-CH₃ (Ester) | ~ 14 | Terminal methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential. The following methodology is recommended for the analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone.
4.1. Materials and Reagents
-
Analyte: 6-Carbethoxy-2,2,6-trimethylcyclohexanone (5-25 mg for ¹H; 50-100 mg for ¹³C).[5]
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
NMR Tube: High-precision 5 mm outer diameter tube, clean and free of scratches.[6][7]
-
Vial: Small, clean glass vial for sample dissolution.
-
Pipette: Glass Pasteur pipette with a cotton or glass wool plug for filtration.
4.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh the required amount of the analyte into the glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[5][8]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be transparent and free of any solid particles.[6]
-
Filtration and Transfer: Using the Pasteur pipette with a filter plug, carefully transfer the solution from the vial into the NMR tube. This step is critical to remove any particulate matter that could degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[7][9]
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[6]
4.3. NMR Instrument Parameters
-
Spectrometer: 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Receiver Gain: Optimized automatically.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).
-
Phase correct the spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Caption: Workflow for NMR sample preparation and spectral analysis.
Conclusion
The structural elucidation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone via NMR spectroscopy is a non-trivial exercise that showcases several key principles of modern spectral analysis. The presence of a chiral quaternary center at C6 is the defining feature, inducing diastereotopicity that complicates the ¹H NMR spectrum but also provides rich structural information. A thorough analysis, supported by 2D NMR experiments like COSY and HSQC, would be required for unambiguous assignment of all proton and carbon signals. The predicted chemical shifts and the detailed experimental protocol provided in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of this molecule and its derivatives, ensuring both accuracy and reproducibility in their findings.
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